molecular formula C21H20N4O B2489677 3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890621-43-9

3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2489677
CAS RN: 890621-43-9
M. Wt: 344.418
InChI Key: VCHJSNLIZITECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be performed through environmentally benign and efficient routes, utilizing ultrasound irradiation assisted by KHSO4 in aqueous media. This method has been described as simple, efficient, and convenient, offering high yields and operational simplicity under mild reaction conditions (Kaping et al., 2016). Another approach involves the reaction of 3,5-bis(dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with amines, leading to the formation of pyrazolo[3,4-d]pyrimidines (Makarov et al., 2003).

Molecular Structure Analysis

The molecular structure and regioselectivity of synthesized pyrazolo[1,5-a]pyrimidine compounds have been confirmed through various spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectral data. X-ray crystallography has been employed for structural confirmation of selected compounds, providing detailed insights into the molecular configurations of these derivatives (Kaping et al., 2016).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, demonstrating their versatility in organic synthesis. The reaction of 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with different amines is a notable example, highlighting the synthetic utility of these compounds (Makarov et al., 2003).

Scientific Research Applications

Synthesis and Chemical Properties

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized using environmentally benign and efficient routes, demonstrating the versatility of these compounds in organic synthesis. For instance, Kaping et al. (2016) described a regioselective synthesis of pyrazolo[1,5-a]pyrimidine analogs under ultrasound irradiation, which were then screened for their anti-inflammatory and anti-cancer activities (Kaping et al., 2016). This synthesis method affords high yields and operational simplicity, highlighting the chemical robustness of pyrazolo[1,5-a]pyrimidine derivatives.

Biological Activities and Applications

The synthesized pyrazolo[1,5-a]pyrimidine derivatives exhibit promising biological activities. For example, Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were screened for their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer therapy (Hassan et al., 2014). Similarly, derivatives of pyrazolo[1,5-a]pyrimidines were evaluated for their antitumor, antifungal, and antibacterial activities, suggesting their broad-spectrum bioactivity (Titi et al., 2020).

Potential for Material Science and Coatings

Beyond biological applications, pyrazolo[1,5-a]pyrimidine derivatives have been incorporated into materials for antimicrobial coatings. El‐Wahab et al. (2015) synthesized heterocyclic compounds that, when incorporated into polyurethane varnish and printing ink paste, exhibited significant antimicrobial effects (El‐Wahab et al., 2015).

Quantum Chemical Calculations and Theoretical Studies

Theoretical studies and quantum chemical calculations of pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives have been carried out to understand their molecular properties, offering insights into the development of new compounds with tailored properties for specific applications (Saracoglu et al., 2019).

properties

IUPAC Name

3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-14-8-10-16(11-9-14)24-20-12-15(2)23-21-18(13-22-25(20)21)17-6-4-5-7-19(17)26-3/h4-13,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHJSNLIZITECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.